4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile
Description
This compound features a pyrazole core substituted at position 3 with a carbonitrile group and at position 4 with a pinacol boronate ester. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, while the nitrile moiety offers versatility for further functionalization or serves as a pharmacophore in medicinal chemistry . It is commercially available with 96% purity (CAS: 1430754-35-0) and is utilized in drug discovery and materials science .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14-8(7)5-12/h6H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBWWXCBXQJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is used in the development of advanced materials, including polymers and electronic devices.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds with various biological activities.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile involves its ability to participate in chemical reactions through the boron atom in the dioxaborolane ring. This boron atom can form stable complexes with other molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Benzene-Based Boronates
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2): This compound replaces the pyrazole ring with a benzene core. Applications: Primarily used in cross-coupling reactions for biaryl synthesis. The nitrile group enhances stability under basic conditions compared to non-cyano analogues .
Imidazopyridine and Pyrazine Derivatives
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1445860-58-1):
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carbonitrile :
Pyrazole Derivatives with Varied Substituents
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile (CAS: MFCD16660233):
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxaldehyde (CAS: 887475-64-1):
Functional Group Comparisons
Nitrile vs. Trifluoromethyl Groups
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole (CAS: 1604036-71-6):
Nitrile vs. Carboxamide Groups
Reactivity and Stability Data
Key Findings :
- The target compound exhibits superior hydrolytic stability compared to imidazopyridine and benzene analogues due to the pyrazole ring’s electron-withdrawing effect .
- Nitrile-substituted boronates generally achieve higher coupling yields than aldehyde or carboxamide derivatives, attributed to the nitrile’s moderate electron-withdrawing effect .
Q & A
Q. What are the key considerations when designing Suzuki-Miyaura cross-coupling reactions using this compound as a boronic ester partner?
- Methodological Answer : The compound’s boronate ester group enables participation in Suzuki-Miyaura reactions. Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are standard. Ligands (e.g., SPhos or XPhos) may enhance reactivity with sterically hindered substrates .
- Base optimization : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (THF, DME) facilitates transmetallation.
- Substrate compatibility : The pyrazole-3-carbonitrile moiety may influence electronic effects; its electron-withdrawing nature could accelerate oxidative addition but require careful pairing with aryl/heteroaryl halides .
- Purity : Ensure the boronate ester is anhydrous to prevent hydrolysis. Storage at 0–6°C is recommended to maintain stability .
Q. How can researchers optimize the synthesis of this compound to achieve higher purity and yield?
- Methodological Answer : Synthesis typically involves borylation of a pyrazole precursor. Optimization strategies include:
- Reagent stoichiometry : Use 1.2–1.5 equivalents of bis(pinacolato)diboron (B₂pin₂) with Pd(dba)₂ or NiCl₂(dppe) catalysis .
- Purification : Column chromatography (hexanes/ethyl acetate gradients, 0–25% EtOAc) effectively isolates the product. Dry-loading with Celite improves separation efficiency .
- Yield enhancement : Low yields (e.g., 27% in one protocol) suggest exploring alternative catalysts (e.g., Ir-catalyzed C–H borylation) or microwave-assisted conditions .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in molecular geometry. The dioxaborolane ring’s planarity and pyrazole ring puckering can be confirmed via crystallographic data .
- Dynamic NMR : Variable-temperature NMR (e.g., ¹H NMR at 400 MHz in CDCl₃) identifies conformational exchange processes. For example, hindered rotation of the boronate ester may cause splitting patterns .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental structures to validate electronic environments and bond angles .
Q. How does the electronic nature of the pyrazole-3-carbonitrile moiety influence the reactivity of the boronate ester in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing effects : The nitrile group increases the electrophilicity of the pyrazole ring, potentially accelerating oxidative addition of aryl halides. However, steric hindrance from the tetramethyl dioxaborolane may slow transmetallation .
- Substrate screening : Pairing with electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) compensates for electron deficiency. Hammett substituent constants (σ⁺) can predict coupling efficiency .
- Kinetic studies : Monitor reaction progress via ¹¹B NMR to assess boronate ester stability under varying conditions (pH, solvent polarity) .
Q. What are the challenges in incorporating this compound into donor–π–acceptor (D–π–A) materials, and how can they be addressed?
- Methodological Answer :
- Synthetic challenges : Sequential Suzuki couplings (e.g., with triphenylamine donors and benzoxazole acceptors) require strict control of stoichiometry and reaction order to avoid oligomerization .
- Electronic tuning : Replace the nitrile with electron-donating groups (e.g., -OMe) to modulate charge transfer properties. UV-vis and cyclic voltammetry assess HOMO/LUMO alignment .
- Solubility : Introduce alkyl chains (e.g., morpholine derivatives) via post-functionalization to enhance processability in organic photovoltaics .
Key Notes
- Advanced questions emphasize mechanistic insights, computational modeling, and material design.
- Basic questions focus on synthesis, characterization, and reaction optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
